molecular formula C20H15ClO2S B8551735 4-{[4-(Benzyloxy)phenyl]sulfanyl}-2-chlorobenzaldehyde CAS No. 749263-56-7

4-{[4-(Benzyloxy)phenyl]sulfanyl}-2-chlorobenzaldehyde

Cat. No. B8551735
Key on ui cas rn: 749263-56-7
M. Wt: 354.8 g/mol
InChI Key: FLOLMKDWOIRRQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07456157B2

Procedure details

p-hydroxythiophenol (2.12 g) was dissolved in N,N-dimethylformamide (40 mL). To this solution, 2-chloro-4-fluorobenzaldehyde (2.66 g) and potassium carbonate (4.64 g) were added and the mixture was stirred for 2 hours at 50° C. Subsequently, benzyl bromide (4.00 mL) was added and the mixture was stirred for 1.5 hours at 50° C. and then for 2.5 hours at 70° C. The reaction mixture was extracted with ethyl acetate and the extract was washed sequentially with water and a saturated aqueous solution of sodium chloride. The organic phase was then dried over anhydrous sodium sulfate. Following addition of water, the solvent was removed by distillation and the residue was purified on a silica gel column chromatography (hexane:ethyl acetate=10:1). This gave the desired product as a colorless solid (5.70 g).
Quantity
2.12 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
2.66 g
Type
reactant
Reaction Step Two
Quantity
4.64 g
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([SH:8])=[CH:4][CH:3]=1.[Cl:9][C:10]1[CH:17]=[C:16](F)[CH:15]=[CH:14][C:11]=1[CH:12]=[O:13].C(=O)([O-])[O-].[K+].[K+].[CH2:25](Br)[C:26]1[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=1>CN(C)C=O>[CH2:25]([O:1][C:2]1[CH:7]=[CH:6][C:5]([S:8][C:16]2[CH:15]=[CH:14][C:11]([CH:12]=[O:13])=[C:10]([Cl:9])[CH:17]=2)=[CH:4][CH:3]=1)[C:26]1[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
2.12 g
Type
reactant
Smiles
OC1=CC=C(C=C1)S
Name
Quantity
40 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
2.66 g
Type
reactant
Smiles
ClC1=C(C=O)C=CC(=C1)F
Name
Quantity
4.64 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
4 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 2 hours at 50° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred for 1.5 hours at 50° C.
Duration
1.5 h
WAIT
Type
WAIT
Details
for 2.5 hours at 70° C
Duration
2.5 h
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
the extract was washed sequentially with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was then dried over anhydrous sodium sulfate
ADDITION
Type
ADDITION
Details
addition of water
CUSTOM
Type
CUSTOM
Details
the solvent was removed by distillation
CUSTOM
Type
CUSTOM
Details
the residue was purified on a silica gel column chromatography (hexane:ethyl acetate=10:1)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=CC=C(C=C1)SC1=CC(=C(C=O)C=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 5.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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